(2R,3S,11bS)-benzquinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,11bS)-benzquinamide is a benzquinamide.
Scientific Research Applications
σ2 Receptor Binding and PET Radiotracer Development
- σ2 Receptors as Targets for Tumor Diagnostics and Therapeutics: σ2 receptors are promising targets for developing diagnostics and therapeutics for tumor diseases. Benzamides, particularly 3,4-dihydroisoquinolinone derivatives, show excellent σ2 affinity and selectivity, making them potential tools for σ2 receptor imaging in tumors using PET radiotracers (Niso et al., 2016).
Synthesis of Key Intermediates in Antibiotic Development
- Key Intermediate in Antibiotic Synthesis: (2R,3S,11bS)-benzquinamide derivatives are utilized in the synthesis of key intermediates like PF-00951966, a fluoroquinolone antibiotic effective against community-acquired respiratory tract infections, including those caused by multidrug-resistant organisms (Lall et al., 2012).
Imaging of Breast Cancer
- Breast Cancer Imaging: Flexible benzamide analogs with high affinity for σ2 receptors have been synthesized and radiolabeled for potential use in imaging the proliferative status of breast tumors using positron emission tomography (PET) (Tu et al., 2005).
Synthesis of HIV Protease Inhibitors
- HIV Protease Inhibitor Synthesis: Derivatives of (2R,3S,11bS)-benzquinamide are involved in the synthesis of saquinavir, an HIV protease inhibitor, indicating their importance in the development of treatments for HIV/AIDS (Xinlin, 2007).
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
- Inhibition of EGFR Tyrosine Kinase: Benzamides and benzamidines, which are structurally related to (2R,3S,11bS)-benzquinamide, have been found to inhibit EGFR tyrosine kinase, demonstrating potential applications in cancer treatment (Asano et al., 2004).
Development of ALK5 Inhibitors for Anti-fibrosis Treatment
- ALK5 Inhibitor Development for Anti-fibrosis: Novel benzamide derivatives such as IN-1130, which inhibit ALK5, show potential in suppressing renal and hepatic fibrosis. This indicates a possible application in anti-fibrotic therapy (Kim et al., 2008).
Anti-Cancer Applications
- Conversion of Antibacterial Agents to Anticancer Drugs: Modifications of benzamides, related to (2R,3S,11bS)-benzquinamide, have been shown to impart anticancer activity to fluoroquinolone structures, indicating their potential use in cancer therapy (Ahadi et al., 2023).
properties
Product Name |
(2R,3S,11bS)-benzquinamide |
---|---|
Molecular Formula |
C22H32N2O5 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(2R,3S,11bS)-3-(diethylcarbamoyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] acetate |
InChI |
InChI=1S/C22H32N2O5/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25/h10-11,17-19H,6-9,12-13H2,1-5H3/t17-,18-,19+/m0/s1 |
InChI Key |
JSZILQVIPPROJI-GBESFXJTSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1OC(=O)C)OC)OC |
Canonical SMILES |
CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.